molecular formula C15H23N B2928570 Porantherine

Porantherine

Cat. No.: B2928570
M. Wt: 217.35 g/mol
InChI Key: YXWOUJYNFPKTLH-XQLPTFJDSA-N
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Description

Porantherine is a major alkaloid found in the poisonous woody shrub Poranthera corymbosa. It is structurally similar to the Lycopodium alkaloids, although it is not a member of this family. This compound is known for its complex structure, which includes two tertiary carbons attached to the same amine, making it a significant synthetic challenge.

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of porantherine has been accomplished through various methods. One notable approach involves the Horner–Wadsworth–Emmons/aza-Michael addition reaction or diastereoselective nucleophilic substitution of 2-methoxypiperidine from a common intermediate. Key features of this synthetic strategy include asymmetric addition of silyl dienolate to sulfinylimine, substrate-controlled reduction, Wacker oxidation, and trifluoroacetic acid-promoted cyclization .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its complex structure and the challenges associated with its synthesis. Most research focuses on laboratory-scale synthesis rather than large-scale industrial production.

Chemical Reactions Analysis

Types of Reactions: Porantherine undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, although detailed studies on this reaction are limited.

    Reduction: Substrate-controlled reduction is a key step in the synthesis of this compound.

    Substitution: Diastereoselective nucleophilic substitution is used in the synthesis of this compound.

Common Reagents and Conditions:

    Oxidation: Wacker oxidation is a notable reaction used in the synthesis of this compound.

    Reduction: Substrate-controlled reduction is employed to achieve the desired stereochemistry.

    Substitution: Nucleophilic substitution reactions are carried out using 2-methoxypiperidine.

Major Products Formed: The major products formed from these reactions include this compound itself and its various stereoisomers, such as (+)-porantheridine and (−)-6-epi-porantheridine .

Scientific Research Applications

Porantherine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of porantherine is not well-understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. Further research is needed to elucidate the exact mechanism by which this compound exerts its biological effects .

Comparison with Similar Compounds

Porantherine is structurally similar to the Lycopodium alkaloids, although it is not a member of this family. Similar compounds include:

    Lycopodine: A representative molecule containing a tertiary amine.

    Huperzine A: Contains a primary amine.

    Ketamine: Features a secondary amine.

    MK-801: Another compound with a secondary amine.

    Histrionicotoxin 283A: Contains a secondary amine.

This compound’s uniqueness lies in its twofold tertiary amine structure, which presents significant synthetic challenges and distinguishes it from other similar compounds.

Properties

IUPAC Name

(1S,4R,7S,9R)-9-methyl-8-azatetracyclo[5.5.3.01,8.04,9]pentadec-5-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N/c1-14-8-3-10-15-9-2-4-13(16(14)15)6-5-12(14)7-11-15/h5-6,12-13H,2-4,7-11H2,1H3/t12-,13-,14+,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWOUJYNFPKTLH-XQLPTFJDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC34N1C(CCC3)C=CC2CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC[C@@]34N1[C@@H](CCC3)C=C[C@H]2CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is porantherine and where is it found?

A1: this compound is a complex alkaloid primarily isolated from the plant Poranthera corymbosa, a member of the Euphorbiaceae family. []

Q2: What other alkaloids are found alongside this compound in Poranthera corymbosa?

A2: Besides this compound (1), Poranthera corymbosa contains several related alkaloids, including: porantheridine (2), poranthericine (3), O-acetylporanthericine (4), porantherilidine (9), and porantheriline (8). The structures of these alkaloids have been determined through X-ray crystallography. [] Additionally, hydrolysis of porantheriline (8) yields an alcohol (7). []

Q3: What is known about the absolute structure of this compound?

A3: Research has elucidated the absolute structure of this compound. []

Q4: Have there been any successful total syntheses of this compound?

A4: Yes, several research groups have accomplished the total synthesis of (±)-porantherine. [, , , , ] These syntheses provide valuable insights into the structure and potential applications of this complex alkaloid.

Q5: How does the structure of poranthericine relate to its reactivity?

A5: Poranthericine (3) and its related alcohol (7) are considered epimers at the C1 carbon. This difference in stereochemistry influences their reactivity. Poranthericine (3) is proposed to have a Clβ-axial ethyl substituent, while alcohol (7) has a Clα-equatorial ethyl group. Oxidation of both poranthericine (3) and alcohol (7) interestingly yields the same ketone (6). This is thought to occur through epimerization of the initial oxidation product (5) formed from poranthericine (3). Furthermore, reduction of ketone (6) exclusively produces alcohol (7). []

Q6: What are the potential applications of aza-annulation strategies in alkaloid synthesis, and how does this relate to this compound?

A6: Aza-annulation reactions are highly valuable in the synthesis of nitrogen-containing natural products like alkaloids. [] These reactions offer efficient ways to construct nitrogen-containing rings, which are common structural motifs in many alkaloids, including this compound.

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